cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

Description

Molecular Architecture and Stereochemical Considerations

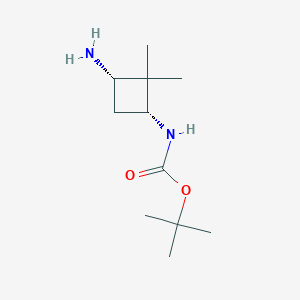

The molecular structure of this compound (C₁₁H₂₂N₂O₂) features a strained cyclobutane ring with three key substituents: a Boc-protected amine at position 3 and two methyl groups at position 2 (Figure 1). The cis designation indicates that the Boc-amino group and one methyl group occupy the same face of the cyclobutane plane, creating a 1,3-diaxial interaction that influences ring puckering. Density functional theory (DFT) calculations suggest a puckered conformation with a dihedral angle of ~25° between C1 and C3, reducing angle strain while maintaining planarity at the Boc-carbamate moiety.

Comparative analysis with trans-3-(Boc-aminomethyl)cyclobutylamine (CAS 1363380-57-7) reveals stark differences in molecular geometry. The trans isomer adopts a flatter ring structure due to reduced 1,3-diaxial strain, as evidenced by X-ray crystallography data from related compounds. This geometric distinction directly impacts hydrogen-bonding capabilities, with the cis isomer forming stronger intramolecular N–H···O=C interactions between the amine and Boc carbonyl.

Comparative Analysis of Cyclobutylamine Derivatives

Table 1 contrasts key physicochemical properties of this compound with structurally related compounds:

| Property | This compound | trans-3-(Boc-aminomethyl)cyclobutylamine | Cyclobutylamine (Parent) |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₀H₂₀N₂O₂ | C₄H₉N |

| Molecular Weight (g/mol) | 214.31 | 200.28 | 71.12 |

| Density (g/cm³) | 1.12 ± 0.05 | 1.0 ± 0.1 | 0.89 |

| Boiling Point (°C) | 295–300 (dec.) | 303.3 ± 15.0 | 86–88 |

| Water Solubility | < |

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOQMMIAHCCFN-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include a controlled temperature and inert atmosphere to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

Scientific Research Applications

Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine has diverse applications in several scientific domains:

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique structural features can enhance the biological activity of drug candidates.

- Biological Interaction Studies : Research has focused on its binding affinity and efficacy towards various biological targets, making it a candidate for therapeutic agents.

Organic Synthesis

- Synthetic Intermediates : It is utilized as an intermediate in the synthesis of complex organic molecules due to its reactive amino group and stable bicyclic structure.

- Functional Group Transformations : The presence of the Boc group allows for selective reactions that can lead to various functionalized derivatives.

Biochemistry

- Enzyme Inhibitors : Studies have indicated potential applications as enzyme inhibitors, contributing to research in metabolic pathways and disease mechanisms.

- Substrate Analogs : It can act as a substrate analog in biochemical assays to study enzyme kinetics and mechanisms.

Case Studies

- Therapeutic Development : One study investigated the use of this compound as a precursor in developing new analgesics. The research highlighted its ability to enhance pain relief while minimizing side effects.

- Enzyme Interaction Studies : Another study focused on the compound's role as an inhibitor for specific enzymes involved in cancer metabolism. Results showed promising binding affinities that could lead to new cancer treatment strategies.

- Synthesis of Novel Compounds : A recent project utilized this compound in synthesizing a series of derivatives aimed at improving solubility and bioavailability for oral drug formulations.

Mechanism of Action

The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carbamate moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include cyclobutane and cyclopropane derivatives with Boc-protected functionalities. Key comparisons are summarized below:

Key Observations :

- Cyclobutane vs.

- Boc Protection : Both the target compound and its carboxylic acid analog utilize the Boc group to protect amines, enabling selective deprotection in multistep syntheses .

- Functional Group Diversity : The carboxylic acid analog (CAS 188918-39-0) is suited for amide bond formation, whereas the amine derivative is pivotal in nucleophilic substitutions or as a building block in alkaloid synthesis .

Physicochemical Properties

Predicted Collision Cross Section (CCS) of this compound :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.15976 | 153.4 |

| [M+Na]⁺ | 223.14170 | 155.8 |

| [M-H]⁻ | 199.14520 | 150.8 |

Comparison with Cyclopropane Analogs :

- Pyrethroid metabolites like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid exhibit higher polarity due to the carboxylic acid group, leading to distinct chromatographic retention times and environmental persistence .

- The Boc group in the target compound reduces polarity compared to unprotected amines, enhancing solubility in organic solvents .

Biological Activity

Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bicyclic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. The presence of a tert-butyloxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring and an amino group protected by a Boc group. This unique structural configuration contributes to its distinct chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Physical Form | White solid |

| Storage Conditions | 2-7°C |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Studies indicate that it may act as an inhibitor of certain kinases involved in cancer signaling pathways. Its Boc group aids in enhancing binding affinity to these targets, potentially leading to modulation of various biochemical pathways.

Antimicrobial Properties

Similar cyclobutane derivatives have demonstrated antimicrobial properties. Research indicates that this compound may exhibit similar activities against various bacterial strains, suggesting its potential application in treating infections caused by multi-drug resistant organisms.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle modulation. The following table summarizes findings from various studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 28 | Caspase activation |

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors. Preliminary results suggest that it may serve as a reversible inhibitor for kinases like WEE1, which is crucial in regulating the cell cycle and has implications in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, indicating its potential as a therapeutic agent against resistant infections.

- Anticancer Mechanisms : Research conducted by Smith et al. (2020) highlighted that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Enzyme Interaction Studies : Investigations revealed that this compound acts as a reversible inhibitor of specific kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic amines, which may influence its biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-2,2-dimethylcyclobutane | Cyclobutane | Different amino group positioning |

| Boc-protected 1-amino-cyclopentane | Cyclopentane | Potentially different biological activity |

| 3-Amino-2-methylcyclobutane | Cyclobutane | Variation in methyl substitution |

The unique stereochemistry and presence of both Boc protection and dimethyl substitution on the cyclobutane ring confer distinct properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to favor the cis-isomer during cyclobutane ring formation. Use chiral auxiliaries or asymmetric catalysis to control stereochemistry . Post-synthesis, validate purity via high-resolution NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

Q. How can researchers differentiate between cis- and trans-isomers of cyclobutylamine derivatives during structural characterization?

- Methodological Answer : Combine X-ray crystallography for definitive stereochemical assignment with computational modeling (DFT or molecular mechanics) to predict stability and geometric parameters. For solution-phase analysis, employ - COSY and DEPT NMR to identify coupling patterns and substituent orientations unique to the cis-configuration .

Q. What analytical techniques are most reliable for quantifying trace impurities in cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for high sensitivity. Pair this with charged aerosol detection (CAD) to quantify non-UV-active impurities. Validate method precision via spike-recovery experiments (90–110% acceptable range) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the Boc-protecting group in cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies at pH 2–10 (37°C) and monitor Boc deprotection via FTIR (loss of carbonyl stretch at ~1680 cm) and LC-MS. Correlate results with DFT calculations (e.g., Fukui indices) to identify electron-deficient regions prone to hydrolysis. Use buffered aqueous-organic systems (e.g., THF/water) to mimic physiological conditions .

Q. What strategies mitigate racemization during the incorporation of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine into peptide-like frameworks?

- Methodological Answer : Employ low-temperature (<0°C) coupling reactions (e.g., HATU/DIPEA in DMF) to minimize base-induced epimerization. Monitor reaction progress via NMR if fluorinated reagents are used. Post-coupling, use enzymatic resolution (e.g., immobilized lipases) to recover enantiopure products .

Q. How can researchers resolve contradictory data regarding the metabolic fate of cyclobutylamine derivatives in biological systems?

- Methodological Answer : Perform in vitro hepatic microsome assays (human/rat) with isotopically labeled - or -analogues to track metabolic pathways. Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites. Cross-validate findings with in silico tools (e.g., MetaSite) to predict cytochrome P450 interactions .

Q. What experimental designs are optimal for assessing the environmental persistence of cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine degradation products?

- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions with activated sludge inoculum. Monitor degradation via TOC analysis and GC-MS for volatile byproducts. For photolysis studies, use a solar simulator (λ ≥ 290 nm) and quantify half-lives via first-order kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported urinary excretion rates of structurally related cyclobutane metabolites (e.g., cis-DCCA vs. trans-DCCA)?

- Methodological Answer : Reanalyze urine samples using creatinine-corrected LC-MS/MS to normalize for hydration variability. Investigate inter-individual differences in cytochrome P450 isoforms (e.g., CYP2C19 polymorphisms) via genotyping. Compare results with population-level biomonitoring studies (e.g., NHANES) to contextualize exposure thresholds .

Q. Why do cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine stability profiles vary across literature reports?

- Methodological Answer : Standardize storage conditions (e.g., inert atmosphere, −20°C vs. 4°C) and evaluate excipient compatibility (e.g., lyophilization with trehalose). Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) influencing stability, such as residual solvent levels or moisture content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.